[Tyr11]-somatostatin
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Overview
Description
[Tyr11]-somatostatin is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation . This compound is characterized by the substitution of tyrosine at the 11th position, which enhances its binding affinity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Tyr11]-somatostatin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The peptide chain is elongated step-by-step, and the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
[Tyr11]-somatostatin undergoes various chemical reactions, including:
Oxidation: The disulfide bonds between cysteine residues can be oxidized, affecting the peptide’s stability.
Reduction: Reduction of disulfide bonds can lead to the formation of free thiol groups.
Substitution: The tyrosine residue at the 11th position can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids .
Scientific Research Applications
[Tyr11]-somatostatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigates the role of somatostatin in cellular processes and receptor binding.
Medicine: Explores therapeutic potentials in treating endocrine disorders and cancers.
Industry: Utilized in the development of diagnostic tools and assays.
Mechanism of Action
[Tyr11]-somatostatin exerts its effects by binding to somatostatin receptors (SSTRs) on the cell surface. This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cell proliferation and modulation of endocrine functions. The molecular targets include SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5, which are involved in different signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Somatostatin-14: The natural form of somatostatin with 14 amino acids.
Octreotide: A synthetic analog with a longer half-life and higher potency.
Lanreotide: Another synthetic analog used for similar therapeutic purposes.
Uniqueness
[Tyr11]-somatostatin is unique due to its enhanced binding affinity and stability, making it a valuable tool in research and therapeutic applications.
Properties
IUPAC Name |
19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-(2-aminopropanoylamino)acetyl]amino]-25,28-dibenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-2-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)81-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-48(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(34-47-33-46-20-10-11-21-49(46)82-47)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(35-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,33,40-42,50-59,62-63,82,95-98H,12-15,22-23,28-32,34-39,77-79H2,1-3H3,(H2,80,99)(H,81,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANSKZGUYZBDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H104N18O20S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1653.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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